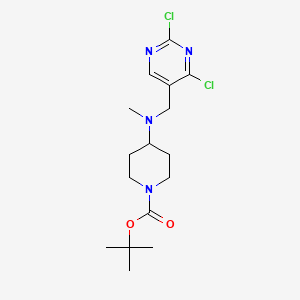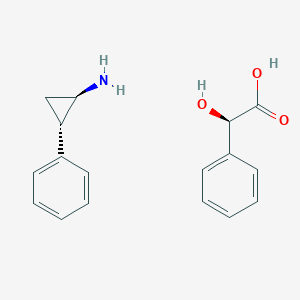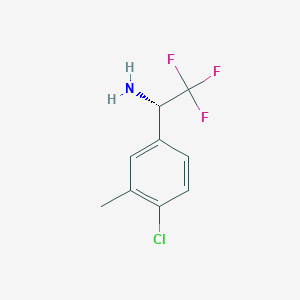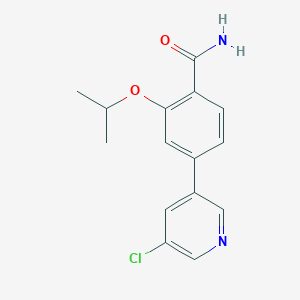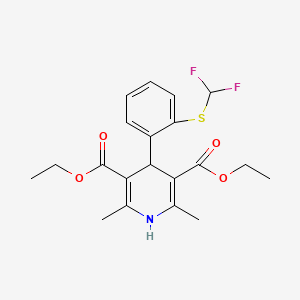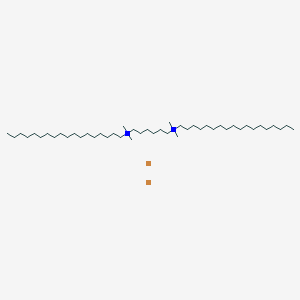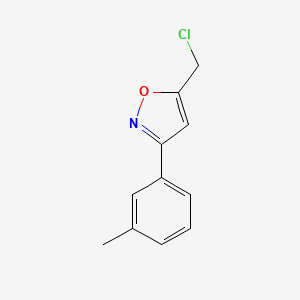![molecular formula C9H10ClNO B12849435 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12849435.png)
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused with a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the reaction of pyridine derivatives with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction proceeds via electrophilic substitution at the pyridine ring, followed by cyclization to form the dihydropyran ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydropyridine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyrano[2,3-b]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the synthesis of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, further influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(chloromethyl)pyridine: Another chloromethylated pyridine derivative with similar reactivity.
3-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine: A structurally related compound with a fused pyrrole ring.
Uniqueness
6-(Chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its fused dihydropyran ring, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
6-(chloromethyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C9H10ClNO/c10-5-7-4-8-2-1-3-12-9(8)11-6-7/h4,6H,1-3,5H2 |
InChI-Schlüssel |
DIDMFNBKIUDQGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(N=CC(=C2)CCl)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-ol](/img/structure/B12849359.png)
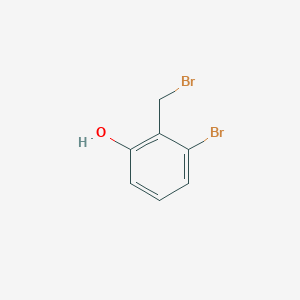
![4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12849380.png)
